Morelloflavone
Description
Contextualization within the Biflavonoid Chemical Class
Morelloflavone belongs to the flavonoid class of phytochemicals, which are characterized by a C6-C3-C6 chemical structure. ingentaconnect.com Specifically, it is classified as a biflavonoid, meaning it is composed of two flavonoid units linked together. naturalproducts.netebi.ac.ukfoodb.ca The structure of this compound consists of a flavanone (B1672756) (naringenin) moiety linked to a flavone (B191248) (luteolin) moiety. researchgate.netnih.gov This linkage distinguishes it from many other biflavonoids and is crucial to its biological activity. Biflavonoids, including this compound, are found in various plant species such as Selaginella sp., Ginkgo biloba, and Garcinia sp. biocrick.com
Significance in Natural Product and Chemical Biology Research
The significance of this compound in research stems from its numerous and potent biological activities. It is investigated as a model compound for studying the synthesis and reactivity of biflavonoids. Key areas of research include its anti-inflammatory, antioxidant, anti-cancer, and anti-atherosclerotic properties. nih.gov
Detailed Research Findings:
Anti-Angiogenic Activity: this compound has been shown to inhibit tumor angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. aacrjournals.org It achieves this by targeting Rho GTPases and the extracellular signal-regulated kinase (ERK) signaling pathways. aacrjournals.org Studies have demonstrated that this compound can inhibit the proliferation, migration, and invasion of endothelial cells induced by vascular endothelial growth factor (VEGF). aacrjournals.org
Anti-Inflammatory Activity: The compound exhibits anti-inflammatory effects by inhibiting secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory process. nih.gov It also scavenges reactive oxygen species, further contributing to its anti-inflammatory profile. nih.gov
Anti-Atherosclerotic Activity: Research suggests that this compound can ameliorate atherosclerosis. nih.gov It inhibits the migration of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerotic plaques, by deactivating migration-related kinases such as focal adhesion kinase, c-Src, ERK, and RhoA. nih.gov
Enzyme Inhibition: this compound has been identified as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govwikipedia.org This suggests its potential as a hypocholesterolemic agent. nih.govnih.gov Furthermore, it has shown inhibitory activity against other enzymes like cysteine and serine proteases. researchgate.netacademicjournals.org
The diverse biological activities of this compound, coupled with its unique biflavonoid structure, make it a valuable tool in chemical biology for dissecting cellular signaling pathways and a promising lead compound for the development of new therapeutic agents. biosynth.com
Structure
2D Structure
Properties
IUPAC Name |
8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H/t27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPWSNIXRDQJC-LMSSTIIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168574 | |
| Record name | Morelloflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16851-21-1, 1414943-37-5 | |
| Record name | Morelloflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morelloflavone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414943375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morelloflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morelloflavone, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH2KXX2C5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin, Isolation, and Derivatization Strategies
Natural Sources and Distribution within Biological Systems
Morelloflavone is predominantly found within the Clusiaceae family, with the genus Garcinia being a principal source. It has been isolated from various parts of these plants, including the leaves, fruits, and stem bark. jrespharm.cominformaticsjournals.co.in Another significant source is Platonia insignis, also a member of the Clusiaceae family, where this compound is found in the flowers, rinds, and seeds. nih.govresearchgate.net
The compound, also known as fukugetin, has been identified in a range of Garcinia species, highlighting its widespread distribution within this genus. jst.go.jp Specific species confirmed to contain this compound include Garcinia dulcis, Garcinia brasiliensis, Garcinia volkensii, Garcinia griffithii, Garcinia subelliptica, and Garcinia chromocarpa. jrespharm.comjst.go.jpcabidigitallibrary.orgmedwinpublishers.com Research on Platonia insignis, popularly known as bacuri, has also confirmed it as a rich source of this compound. researchgate.netscispace.comscielo.br
Table 1: Primary Natural Sources of this compound
| Family | Genus | Species | Plant Part(s) |
|---|---|---|---|
| Clusiaceae | Garcinia | Garcinia dulcis | Leaves, Fruit, Flower, Seed informaticsjournals.co.in |
| Clusiaceae | Garcinia | Garcinia brasiliensis | Fruits |
| Clusiaceae | Garcinia | Garcinia volkensii | Stem Bark cabidigitallibrary.org |
| Clusiaceae | Garcinia | Garcinia griffithii | Leaves, Stem Bark jrespharm.com |
| Clusiaceae | Garcinia | Garcinia subelliptica | Leaves jst.go.jp |
| Clusiaceae | Garcinia | Garcinia chromocarpa | Stem Bark medwinpublishers.com |
| Clusiaceae | Platonia | Platonia insignis | Flowers, Rinds, Seeds nih.govresearchgate.net |
Methodologies for Natural Product Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process that begins with extraction using solvents, followed by advanced purification techniques to achieve a high degree of purity.
The initial step in isolating this compound involves solvent extraction from powdered plant material. A common approach is to use polar solvents which are effective at dissolving biflavonoids. Acetone (B3395972) and ethanol (B145695) are frequently employed for this primary extraction. nih.gov For instance, dried leaves of Garcinia dulcis are powdered and extracted with acetone. informaticsjournals.co.in Similarly, the trunk of the gambogic tree is extracted using 70% ethyl alcohol in a water bath. nih.gov
To improve the purity of the crude extract, a preliminary defatting step is often performed using non-polar solvents like hexane (B92381) or petroleum ether to remove lipids and chlorophyll. Following the primary extraction, liquid-liquid partitioning is used to fractionate the extract. This involves sequentially extracting the crude material with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297). jrespharm.comjksus.org this compound, being a polar compound, typically concentrates in the more polar fractions, such as the ethyl acetate fraction. informaticsjournals.co.injksus.org The solvent is then removed from the enriched fraction, often using a rotary evaporator under reduced pressure, to yield a concentrated extract. cabidigitallibrary.orgnih.gov
Table 2: Overview of Solvent-Based Extraction for this compound
| Step | Solvent(s) | Purpose |
|---|---|---|
| Defatting (optional) | Hexane, Petroleum Ether | Removal of lipids and other non-polar compounds. |
| Primary Extraction | Acetone, Ethanol, Methanol (B129727) | To dissolve and extract biflavonoids from plant material. jrespharm.comnih.gov |
| Fractionation/Partitioning | n-hexane, Dichloromethane, Ethyl Acetate | To separate compounds based on polarity; this compound concentrates in the ethyl acetate fraction. jksus.org |
| Concentration | Rotary Evaporation | To remove solvents and obtain a concentrated crude extract. cabidigitallibrary.org |
Following initial extraction and fractionation, chromatographic methods are essential for the final purification of this compound.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the purification and purity assessment of this compound. cabidigitallibrary.orgnih.gov Preparative HPLC is used to isolate the compound from complex fractions. medwinpublishers.com For analytical purposes, HPLC is used to confirm the purity of the isolated this compound. nih.gov
A common HPLC setup involves a reversed-phase (RP) column, such as a C18 or ODS (octadecyl silica) column. medwinpublishers.com The separation is achieved using a mobile phase, which is typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, sometimes with an acid (like acetic or formic acid) added to improve peak shape. nih.govresearchgate.net For example, a purity analysis of this compound used an ODS-2 column with a mobile phase of acetonitrile and 1% acetic acid (45:55 v/v), with UV detection at 289 nm. Purity levels greater than 94% have been confirmed using HPLC analysis. nih.gov
Column chromatography is a fundamental technique for purifying compounds from extracts. column-chromatography.com
Silica (B1680970) Gel Chromatography: Silica gel is a high-purity, porous adsorbent used as the stationary phase in column chromatography. labbox.euteledynelabs.com It is highly effective for separating compounds in a mixture based on their polarity. column-chromatography.com In the purification of this compound, crude or partially purified extracts are loaded onto a silica gel column. jksus.org A mobile phase, typically a mixture of solvents with increasing polarity (e.g., a gradient of dichloromethane-acetone or n-hexane-ethyl acetate), is passed through the column. jksus.org Compounds separate as they travel through the column at different rates depending on their affinity for the silica gel, allowing for the collection of fractions containing the desired compound.
Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a modified dextran (B179266) gel used for size-exclusion and partition chromatography in organic solvents. researchgate.netnih.gov It is particularly well-suited for the separation of flavonoids and other polyphenols. nih.govauctoresonline.orgrsc.org This technique separates molecules based on their size; larger molecules elute first. nih.gov It can also separate compounds based on polarity when using polar organic solvents like methanol or ethanol. nih.govauctoresonline.org Sephadex LH-20 has been successfully used as a final purification step for this compound and other flavonoids, often following an initial separation on a silica gel column. jst.go.jpjksus.org Elution is commonly performed with solvents like methanol, ethanol, or mixtures thereof to yield the purified compound. jksus.orgauctoresonline.orgdntb.gov.ua
Advanced Chromatographic Techniques for Enrichment and Purity Assessment
Countercurrent Chromatography (CCC) and High-Speed Countercurrent Chromatography (HSCCC)
Countercurrent Chromatography (CCC) and its more advanced version, High-Speed Countercurrent Chromatography (HSCCC), represent a significant technology in the purification of natural products like this compound. These methods are forms of liquid-liquid partition chromatography that operate without a solid support matrix. mdpi.comchromatographyonline.com This eliminates the common problems of irreversible adsorption of the sample onto a solid stationary phase, which can lead to sample loss and low recovery yields. mdpi.com
The fundamental principle of CCC/HSCCC is the partitioning of a solute (e.g., this compound) between two immiscible liquid phases. globalresearchonline.net One liquid phase is held stationary within a coil, while the other, the mobile phase, is pumped through it. aocs.org The continuous mixing and settling of the two phases as the mobile phase flows through the coil facilitates a highly efficient separation process based on the differential partitioning of compounds in the mixture. chromatographyonline.comaocs.org
HSCCC instruments utilize a planetary motion of coiled columns to create a strong gravitational field, which enhances the retention of the stationary phase and allows for higher mobile phase flow rates, leading to faster separation times without a significant loss of resolution. mdpi.com Due to their high sample capacity and the ability to achieve high purity in a single step, CCC and HSCCC are exceptionally well-suited for the preparative-scale isolation of phytochemicals from complex crude extracts. mdpi.comglobalresearchonline.netaocs.org
Optimization Strategies for Enhanced Isolation Yields
To maximize the recovery of this compound from natural sources, various optimization strategies for extraction and purification have been developed. These methods aim to improve efficiency, reduce solvent consumption, and maintain the structural integrity of the compound.
Modern extraction techniques offer significant advantages over traditional methods.
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. For flavonoids, controlled conditions (e.g., 300 W, 60°C, 15 min) can decrease processing time by as much as 80% while preserving the integrity of 98% of the compound.
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically carbon dioxide, often modified with a co-solvent like ethanol. SFE is highly efficient and clean. Using CO₂ with an ethanol cosolvent at 20 MPa and 50°C has been shown to yield 2.3% this compound while protecting its oxidative stability.
Solvent System Engineering: The choice of solvent is critical for extraction efficiency. While standard solvents like acetone or ethanol are used, optimizing the solvent system can significantly boost yields. The use of ternary solvent systems, which leverage the solubility characteristics of multiple solvents, has proven effective. For instance, a mixture of acetone, ethanol, and water has been reported to increase the extraction efficiency of flavonoids by 22%.
The following table details the impact of different solvent systems on extraction yield in conventional reflux extraction.
| Solvent System | Ratio (v/v) | Temperature (°C) | Duration (h) | Yield (%) |
| Acetone:Water | 7:3 | 60 | 6 | 1.8 |
| Ethanol:Water | 9:1 | 78 | 8 | 1.2 |
| Methanol:DCM | 1:1 | 40 | 4 | 0.9 |
| Data adapted from large-scale industrial processes. |
Biosynthetic Pathways and Proposed Mechanisms
The biosynthesis of biflavonoids such as this compound in plants is understood to occur through the oxidative coupling of two monomeric flavonoid units. semanticscholar.org This process begins with the well-established phenylpropanoid pathway, which produces foundational flavonoid precursors. semanticscholar.org
This compound is a C-C linked biflavonoid composed of two different flavonoid subunits. Research has identified these subunits as luteolin (B72000) and naringenin (B18129) nih.gov or, in other analyses, as luteolin and apigenin (B1666066). scitechnol.com The formation of the final this compound structure involves a crucial enzymatic step where these flavonoid monomers are joined. The enzyme tyrosinase, which catalyzes the conversion of L-tyrosine to L-DOPA, is implicated as a key rate-limiting enzyme in the broader biosynthetic pathway leading to these flavonoid precursors. scitechnol.com
In some plant species, such as Garcinia subelliptica, this compound and amentoflavone (B1664850) are considered major biosynthetic products. jst.go.jp These primary biflavonoids can then serve as precursors for further structural modifications, such as isoprenylation, leading to a diverse array of more complex biflavonoids within the plant. jst.go.jp
Synthetic and Semisynthetic Approaches to this compound and Analogues
To overcome the limitations of natural sourcing and to explore structure-activity relationships, both total synthesis and semisynthesis of this compound and its derivatives have been pursued.
The total chemical synthesis of biflavonoids is a complex undertaking but allows for large-scale production. One of the primary strategies for creating the C-C bond that links the two flavonoid units is oxidative coupling. researchgate.net This method involves the dimerization of flavonoid monomers using an oxidizing agent.
A patented methodology for biflavonoid synthesis outlines a two-step process:
Monomer Preparation: A 7-hydroxyflavone (B191518) derivative is first synthesized.
Dimerization: This monomer is then subjected to an oxidative coupling reaction. Using ceric ammonium (B1175870) nitrate (B79036) as the oxidizing agent in methanol at room temperature under a nitrogen atmosphere can yield the biflavonoid product.
Optimization of the oxidative coupling reaction is key to achieving a high yield, as shown in the table below.
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| Ceric ammonium nitrate | Methanol | 25 | 68 (Crude) |
| Ceric ammonium nitrate | Ethanol | 30 | 62 |
| Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | Methanol | 25 | 54 |
| Manganese(III) acetate (Mn(OAc)₃) | Acetonitrile | 40 | 48 |
| Data from patent information. |
Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Laccases, a class of multicopper oxidase enzymes, are particularly effective for this purpose. rsc.orgnih.gov The laccase-mediated synthesis of biflavonoids proceeds through a two-stage mechanism:
Enzymatic Oxidation: The laccase enzyme catalyzes the one-electron oxidation of phenolic substrates (the flavonoid monomers), creating highly reactive phenoxy radicals. mdpi.com
Spontaneous Coupling: These radicals then undergo spontaneous, non-enzymatic coupling to form C-C or C-O bonds, resulting in the final dimeric structure. mdpi.com
This approach has been successfully applied to produce this compound. Laccase-mediated coupling performed at a pH of 5.0 and a temperature of 37°C has been reported to yield enantiomerically pure this compound with an efficiency of 73%, avoiding the harsh conditions often associated with chemical synthesis.
Semisynthesis involves using the naturally isolated compound as a starting scaffold for chemical modifications. This approach is valuable for creating novel analogues with potentially altered properties. Acylation (the addition of an acyl group) and alkylation (the addition of an alkyl group) are common modifications applied to the hydroxyl groups of this compound. academicjournals.orgresearchgate.net
A study on this compound isolated from the pericarp of Garcinia brasiliensis demonstrated the creation of several derivatives through these reactions. academicjournals.orgresearchgate.netscispace.com
| Compound Name | Type | Modification |
| This compound | Natural Product | N/A |
| This compound-7,4',7'',3''',4'''-penta-O-acetyl | Semisynthetic Derivative | Acylation (Acetylation) |
| This compound-7,4',7'',3''',4'''-penta-O-methyl | Semisynthetic Derivative | Alkylation (Methylation) |
| This compound-7,4',7'',3''',4'''-penta-O-butanoyl | Semisynthetic Derivative | Acylation (Butanoylation) |
| Data sourced from a study on this compound derivatives. academicjournals.orgresearchgate.net |
These structural modifications, such as adding acetyl groups via acylation, can influence the compound's biological activity. academicjournals.orgresearchgate.net
Elucidation of Structure Activity Relationships Sars of Morelloflavone and Its Derivatives
Influence of Specific Functional Groups on Biological Activities
The specific functional groups on the morelloflavone scaffold are critical determinants of its biological activity. Studies involving the synthesis of this compound derivatives have provided significant insights into these structure-activity relationships.
Structural modifications of the parent this compound molecule, such as through acylation and alkylation, have been shown to modulate its inhibitory effects on various enzymes. academicjournals.orgacademicjournals.org For instance, the creation of semisynthetic derivatives by introducing acetyl, methyl, and butanoyl groups to the hydroxyl moieties has been investigated to understand their impact on antiproteolytic activity. academicjournals.orgacademicjournals.org
One study compared this compound with its semisynthetic derivatives: this compound-7,4',7'',3''',4'''-penta-O-acetyl, this compound-7,4',7'',3''',4'''-penta-O-methyl, and this compound-7,4',7'',3''',4'''-penta-O-butanoyl. academicjournals.orgacademicjournals.org The results indicated that these derivatives were often more efficient at inhibiting certain proteases than the natural compound. academicjournals.orgacademicjournals.org The penta-O-acetyl derivative, for example, was found to be a particularly potent inhibitor of the cysteine protease papain. academicjournals.orgacademicjournals.org This enhanced activity is attributed to the presence of the carbonyl group in the acetyl moiety, which may facilitate a stronger nucleophilic attack by the cysteine and serine residues in the active sites of these proteases. academicjournals.orgresearchgate.net Conversely, the penta-O-methyl derivative, which lacks this carbonyl group, was a less active inhibitor of papain. academicjournals.orgresearchgate.net
These findings underscore the importance of specific functional groups in the interaction between this compound derivatives and their biological targets. The introduction of different groups can enhance or diminish activity, providing a basis for the rational design of more potent and selective inhibitors. usd.ac.id
Table 1: Inhibitory Activity of this compound and its Semisynthetic Derivatives on Proteases
| Compound | Papain IC₅₀ (µM) | Cruzain IC₅₀ (µM) | Trypsin IC₅₀ (µM) |
|---|---|---|---|
| This compound | 10.5 ± 0.3 | 3.8 ± 0.1 | 9.6 ± 1.0 |
| This compound-7,4',7'',3''',4'''-penta-O-acetyl | 0.60 ± 0.02 | 50 ± 2 | - |
| This compound-7,4',7'',3''',4'''-penta-O-methyl | 15.4 ± 0.7 | 119.5 ± 5 | 1.64 ± 0.11 |
| This compound-7,4',7'',3''',4'''-penta-O-butanoyl | - | 8.1 ± 0.6 | - |
Data sourced from Gontijo, et al. (2015). academicjournals.orgacademicjournals.org
Impact of Glycosylation Patterns on Biological Potency
Glycosylation, the attachment of sugar moieties, is a crucial modification that can significantly affect the biological properties of flavonoids, including their stability and activity. semanticscholar.orgmpg.de In the case of this compound, the presence and position of a glucose chain can enhance specific biological effects.
A study investigating the anti-tumoral activity of this compound and its related compounds against glioma cells found that glycosylated biflavones demonstrated superior inhibitory effects compared to their aglycone counterparts. spandidos-publications.comnih.gov Specifically, the presence of a glucose chain at the C4''' position of the biflavone structure was shown to enhance the compound's anti-glioma activity. spandidos-publications.comnih.gov This suggests that the sugar moiety plays a role in the compound's ability to interact with cellular targets or in its bioavailability to the cancer cells.
In contrast, when evaluating antiproteolytic activity, glycosylation appears to have a different effect. This compound aglycone showed stronger inhibition of proteases like papain and cruzain compared to its glycosylated forms, this compound-4'''-O-β-D-glycoside and (±)-Fukugiside (this compound-7"-O-β-d-glycosyl). academicjournals.orgresearchgate.net For example, the IC₅₀ value of this compound against cruzain was 3.8 µM, whereas its 4'''-glycoside derivative had a much higher IC₅₀ of 106 µM, indicating significantly weaker inhibition. academicjournals.orgacademicjournals.org This demonstrates that the impact of glycosylation is highly dependent on the specific biological activity being assessed. mpg.denih.gov
Table 2: Inhibitory Activity of this compound and its Glycosylated Derivatives on Proteases
| Compound | Papain IC₅₀ (µM) | Cruzain IC₅₀ (µM) |
|---|---|---|
| This compound | 10.5 ± 0.3 | 3.8 ± 0.1 |
| This compound-4'''-O-β-D-glycoside | 11.0 ± 3.0 | 106 ± 7 |
| (±)-Fukugiside | 23.0 ± 4.0 | 0.86 ± 0.12 |
Data sourced from Gontijo, et al. (2015). academicjournals.orgacademicjournals.org
Role of Intramolecular Hydrogen Bonding in Bioactivity
Intramolecular hydrogen bonds (IMHBs) are critical non-covalent interactions that play a significant role in defining the conformation, shape, and electronic distribution of a molecule. nih.govnih.govmdpi.com For biologically active compounds like this compound, IMHBs can stabilize the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when it binds to its biological target. nih.gov
Stereochemical Considerations and Their Effects on Activity
This compound is a chiral molecule, meaning it has stereogenic centers and a specific three-dimensional arrangement of its atoms. This stereochemistry is a crucial factor for its biological activity, as molecular recognition by biological targets is often highly specific to a particular stereoisomer. prezi.com
The absolute configuration of naturally occurring (+)-morelloflavone has been confirmed as 2R, 3S. researchgate.net This specific spatial arrangement is critical for its interaction with enzymes and receptors. Furthermore, due to restricted rotation around the C3-C8'' interflavanoid bond, this compound exists as two stable conformers at room temperature. researchgate.net Computational calculations and NMR studies have shown that in the major conformer, the flavone (B191248) (DEF) ring system is positioned above the plane of the flavanone (B1672756) (A/C) rings, while in the minor conformer, it is extended below. researchgate.net This conformational flexibility, coupled with a defined absolute configuration, dictates how the molecule presents its functional groups for interaction with a binding site, thereby influencing its biological effects. researchgate.net The chiral stability of this class of biflavonoids further ensures that the specific, active conformation is maintained. researchgate.net
Computational Approaches in SAR Elucidation (e.g., Flexible Docking Simulations)
Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the structure-activity relationships of natural products like this compound. nih.govacs.org These techniques provide detailed insights into how a ligand binds to its target protein at the atomic level, helping to rationalize observed biological activities. nih.gov
Flexible docking simulations have been successfully used to confirm the SARs of this compound and its derivatives against various enzymes. researchgate.netacademicjournals.org In these simulations, both the ligand and specific side chains of the protein's active site are allowed to move, providing a more realistic model of the binding event. readthedocs.io For example, computational studies were used to investigate this compound as a potential inhibitor of the mitotic kinesin Eg5, a target for anticancer drugs. researchgate.netbiocrick.com These models predicted that this compound binds to an allosteric pocket on Eg5, distinct from the ATP-binding site. researchgate.netresearchgate.net The simulations identified key amino acid residues involved in the interaction, such as Tyr-211, which forms a hydrogen bond with this compound, and calculated a favorable binding energy of -8.4 kcal/mol. researchgate.net
Similarly, docking studies have been used to understand the inhibition of proteases, revealing how this compound and its derivatives fit into the active sites of enzymes like papain and trypsin. researchgate.netacademicjournals.org These computational approaches not only support experimental findings but also guide the design of new derivatives with improved potency and selectivity. researchgate.netnih.gov
Molecular and Cellular Mechanisms of Biological Action
Enzyme Modulation and Inhibition Profiles
Morelloflavone, a biflavonoid found in plants of the Garcinia species, has been the subject of extensive research to elucidate its interactions with various enzymes. These studies have revealed a range of inhibitory and modulatory activities, highlighting its potential as a multifaceted bioactive compound. The following sections detail the specific molecular and cellular mechanisms through which this compound exerts its effects on key enzyme systems.
Inhibition of 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Reductase: Mechanism of Action and Binding Dynamics
This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.netdovepress.com In silico studies have shown that this compound exhibits a strong binding affinity for HMG-CoA reductase, occupying the HMG-binding pocket and thereby blocking the substrate's access to the enzyme's active site. researchgate.net The binding pose and interaction of this compound with the enzyme are comparable to those of statins, which are well-known competitive inhibitors of HMG-CoA reductase. researchgate.netnih.gov
The interaction is characterized by a combination of hydrogen bonds and van der Waals forces. researchgate.net The luteolin (B72000) subunit of this compound appears to situate itself within a shallow hydrophobic pocket of the enzyme, forming hydrogen bonds with amino acid residues such as Asn755, Glu665, Ser684, Cys561, Asp690, and Ala856. researchgate.net This molecular interaction underscores the direct inhibitory potential of this compound on HMG-CoA reductase, a key target in managing hypercholesterolemia. researchgate.net
Table 1: this compound Interaction with HMG-CoA Reductase
| Aspect | Detailed Finding | Reference |
|---|---|---|
| Binding Site | Occupies the HMG-binding pocket on HMG-CoA reductase. | researchgate.net |
| Mechanism of Inhibition | Blocks access of the substrate (HMG-CoA) to the enzyme's active site. | researchgate.net |
| Key Interacting Residues | Forms hydrogen bonds with Asn755, Glu665, Ser684, Cys561, Asp690, and Ala856. | researchgate.net |
| Nature of Interaction | Characterized by hydrogen bonds and significant van der Waals interactions due to its bulky hydrophobic structure. | researchgate.net |
Interactions with Cysteine Proteases (e.g., Papain, Cruzain)
This compound has demonstrated inhibitory activity against cysteine proteases, including papain and cruzain. researchgate.net Cruzain is a major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Research on fukugetin, a related biflavonoid, showed it inhibits cruzain and papain through a slow, reversible mechanism. nih.govresearchgate.net Specifically for cruzain, the inhibition was characterized as partial competitive, while for papain, it was a hyperbolic mixed-type inhibition. nih.gov this compound itself has been noted for its in vitro inhibitory potential against both papain and cruzain. researchgate.net The inhibitory IC50 values for this compound were found to be 10.5 ± 0.3 µM for papain and 3.8 ± 0.1 µM for cruzain. researchgate.net
Table 2: Inhibitory Activity of this compound against Cysteine Proteases
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Papain | 10.5 ± 0.3 | researchgate.net |
| Cruzain | 3.8 ± 0.1 | researchgate.net |
Modulation of Serine Proteases (e.g., Trypsin, Kex2, PC1/3, Furin)
This compound also modulates the activity of serine proteases. It has shown inhibitory effects on trypsin in vitro. researchgate.net Furthermore, studies have investigated its impact on the proprotein convertase (PC) family of serine proteases, which are crucial for the processing of many cellular pro-proteins. researchgate.netfrontiersin.org this compound (referred to as BF1 in a study) was found to be more effective at inhibiting the neuroendocrine PC1/3 than the mammalian Furin and the fungal Kex2. researchgate.net The mechanism of inhibition by this compound was identified as mixed for Kex2 and PC1/3, and competitive for Furin. researchgate.net A semisynthetic derivative of this compound showed even more potent inhibition of PC1/3. researchgate.netnih.gov
Table 3: this compound's Mechanism of Inhibition on Serine Proteases
| Enzyme | Mechanism of Inhibition | Reference |
|---|---|---|
| Kex2 | Mixed | researchgate.net |
| PC1/3 | Mixed | researchgate.net |
| Furin | Competitive | researchgate.net |
Selective Inhibition of Secretory Phospholipase A2 (sPLA2) Isoforms
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), with selectivity for certain isoforms. nih.gov It demonstrates high potency against human recombinant synovial (Group II) and bee venom (Group III) sPLA2 enzymes, with IC50 values of 0.9 µM and 0.6 µM, respectively. nih.gov The inhibition appears to be irreversible. nih.gov In contrast, this compound is inactive against cytosolic PLA2 from human monocytes. nih.gov The inhibitory action of this compound also extends to snake venom PLA2, where it has been shown to interact directly with the enzyme, forming hydrogen bonds with key residues like Gly33, Asp49, Gly53, and Thr68. nih.gov
Table 4: Inhibitory Potency of this compound on sPLA2 Isoforms
| sPLA2 Isoform | IC50 Value (µM) | Reference |
|---|---|---|
| Human Recombinant Synovial sPLA2 | 0.9 | nih.gov |
| Bee Venom sPLA2 | 0.6 | nih.gov |
Inhibition of Mitotic Kinesin Eg5: Allosteric Binding and Consequences for ATPase and Motor Function
This compound has been identified as a novel inhibitor of the mitotic kinesin Eg5, a motor protein essential for cell division. researchgate.netnih.gov Computational models and subsequent in vitro biochemical analyses have confirmed that this compound binds to a putative allosteric pocket of Eg5, distinct from the ATP-binding site. researchgate.netnih.govnih.gov This allosteric binding site is located within a cavity surrounded by amino acid residues Ile-136, Glu-116, Glu-118, Trp-127, Gly-117, Ala-133, Glu-215, Leu-214, and Tyr-211. nih.gov The binding energy was calculated to be -8.4 kcal/mol, with a hydrogen bond formed between this compound and Tyr-211. nih.gov
This allosteric interaction inhibits both the basal and microtubule-activated ATPase activity of Eg5 in a manner that does not compete with ATP binding. researchgate.netnih.gov Consequently, this compound also suppresses the gliding of Eg5 along microtubules, thereby inhibiting its motor function. researchgate.netnih.gov Molecular dynamics simulations suggest that the binding of this compound to the allosteric pocket stabilizes the Eg5-inhibitor complex and induces conformational changes in regions such as switch I, switch II, and the tubulin-binding region, which compromise the enzyme's ATP/ADP binding and its interaction with microtubules. nih.gov
Table 5: Effects of this compound on Mitotic Kinesin Eg5
| Parameter | Effect of this compound | Reference |
|---|---|---|
| Binding Site | Binds to an allosteric pocket (loop5/α2/α3). | researchgate.netnih.govnih.gov |
| ATPase Activity | Inhibits both basal and microtubule-activated ATPase activity. | researchgate.netnih.gov |
| Motor Function | Suppresses Eg5 gliding along microtubules. | researchgate.netnih.gov |
| Binding Energy | -8.4 kcal/mol (computational prediction). | nih.gov |
Interactions with Tyrosinase Activity
This compound has been reported to possess strong inhibitory properties against tyrosinase, a key enzyme involved in melanin (B1238610) synthesis. researchgate.net Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin, and its over-activity can lead to hyperpigmentation disorders. mdpi.commdpi.comnih.gov While the detailed mechanism of this compound's interaction with tyrosinase is an area of ongoing research, its inhibitory potential positions it as a compound of interest for applications related to the modulation of melanogenesis. researchgate.net
Inhibitory Potential against 3-Chymotrypsin-Like Protease (3CLpro) of SARS-CoV
The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the life cycle of coronaviruses, including SARS-CoV. biorxiv.orgnih.gov It is responsible for cleaving the viral polyprotein into functional non-structural proteins required for viral replication. nih.govnih.gov This critical role makes 3CLpro a prime target for antiviral drug development. nih.govnih.gov
Biflavonoids, the chemical class to which this compound belongs, have been identified as promising inhibitors of serine proteases like 3CLpro. nih.gov The characteristic structure of these proteases features two beta-barrel domains that form the catalytic active site. nih.gov The dimeric flavonoid structure of compounds like this compound is considered a suitable model for inhibition, as it can potentially occupy both the main and prime sites of the beta-barrel domain, thereby interfering with the enzyme's proteolytic activity. nih.gov While direct experimental data on the inhibitory constant of this compound against SARS-CoV 3CLpro is specific, its structural properties place it among the biflavonoids considered to have potential as a scaffold for designing inhibitors against this key viral enzyme. nih.gov
Aromatase Inhibitory Mechanisms
Aromatase (cytochrome P450 19A1 or CYP19A1) is a crucial enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. nih.gov Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. mdpi.com this compound has been identified as a potent inhibitor of aromatase. In vitro assays demonstrated that biflavonoids isolated from Garcinia gardneriana, including this compound, were all capable of inhibiting the enzyme. Research has shown that flavones and their derivatives can act as competitive inhibitors with respect to the androgen substrate. nih.gov Computational modeling suggests that this compound interacts directly with the aromatase enzyme. researchgate.net
Table 1: Aromatase Inhibitory Activity of this compound and Related Biflavonoids The following is an interactive data table. You can sort and filter the data as needed.
| Compound | Source Organism | IC50 Value (μM) |
|---|---|---|
| This compound | Garcinia gardneriana | 1.35 - 7.67 |
| Gb-2a | Garcinia gardneriana | 1.35 - 7.67 |
Modulation of Aldehyde Dehydrogenase (ALDH) Protein Activity
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for metabolizing aldehydes to their corresponding carboxylic acids, playing a vital role in detoxification. nih.govmdpi.com Computer-aided modeling has been used to investigate the interaction between Garcinia-derived biflavonoids, including this compound, and ALDH. researchgate.net
The findings from these in silico studies suggest that this compound acts as a potential inhibitor of ALDH. The mechanism involves the insertion of one of its monoflavonoid subunits into the putative substrate-binding pocket of the enzyme. Simultaneously, the other subunit occupies a hydrophobic binding region, effectively blocking substrate access. The stability of this compound within the active site is maintained through several key interactions: researchgate.net
Hydrophilic Bonds: Amino acid residues in the protein loop flanking the binding pocket establish hydrogen bonds with the biflavonoid.
Hydrophobic Interactions: The aromatic rings of the this compound structure engage in multiple hydrophobic interactions with non-polar residues of the enzyme.
π-π Stacking: The residue Phe314 is suggested to participate in π-π stacking with the aromatic rings of this compound, further stabilizing the complex.
This model indicates that the relatively large size of this compound allows it to effectively occupy the binding pocket, suggesting a mechanism for its modulation of ALDH protein activity. researchgate.net
Regulation of Intracellular Signaling Pathways
Modulation of Rho GTPase Family Activities (RhoA, Rac1, Cdc42)
The Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42, are critical molecular switches that regulate a wide array of cellular functions, including cytoskeletal organization, cell migration, and cell proliferation. nih.gov Research into the anti-angiogenic properties of this compound has revealed its capacity to modulate the activity of these proteins in human umbilical vein endothelial cells (HUVECs). nih.gov
Studies have demonstrated that this compound significantly inhibits the activation of both RhoA and Rac1 in a dose-dependent manner. In contrast, the compound was found to have minimal effect on the activation of Cdc42. nih.gov This differential regulation highlights a specific mechanism of action on the Rho GTPase family, contributing to its observed effects on endothelial cell migration and invasion, which are critical processes in angiogenesis. nih.gov
Table 2: Effect of this compound on Rho GTPase Activation The following is an interactive data table. You can sort and filter the data as needed.
| GTPase | Effect of this compound | Effective Concentration |
|---|---|---|
| RhoA | Inhibition of activation | Half-maximal effect at ~5 μmol/L |
| Rac1 | Inhibition of activation | Half-maximal effect at ~5 μmol/L |
Inhibition of the Raf/Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (ERK) Pathway
The Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that links extracellular signals to intracellular responses, regulating cellular proliferation and survival. nih.govwikipedia.org The dysregulation of this pathway is a common feature in various diseases. This compound has been shown to be a significant inhibitor of this pathway in endothelial cells. nih.gov
Experimental results indicate that this compound inhibits the phosphorylation and subsequent activation of key protein kinases within this cascade. Specifically, it has been observed to inhibit the phosphorylation of c-Raf (pSer338), MEK1/2 (pSer217/221), and ERK1/2 (pThr202/Tyr204) in a concentration-dependent manner, with an effective concentration of 10 μmol/L. nih.gov This inhibition of the ERK signaling pathway is a key component of this compound's anti-proliferative and anti-angiogenic effects. nih.gov Furthermore, this compound can suppress the activation of downstream transcription factors like AP-1 and p90RSK, which are regulated by ERK and are involved in gene expression related to angiogenesis. nih.gov
Effects on Focal Adhesion Kinase (FAK) and c-Src Activation
Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src (c-Src) are non-receptor tyrosine kinases that play pivotal roles in cell adhesion, migration, and proliferation. nih.govnih.gov Their activation is often downstream of cell surface receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The activation of VEGFR2 is known to trigger downstream signaling cascades that include both FAK and Src family kinases. nih.gov
In the context of VEGF-induced signaling in endothelial cells, studies have examined the effect of this compound on the initial step of this pathway. Research indicates that this compound does not inhibit the activation of VEGFR2 at concentrations up to 10 μmol/L. nih.gov This specific finding suggests that the anti-angiogenic actions of this compound are not mediated by the direct blockade of the VEGFR2 receptor. Consequently, this compound does not affect the downstream activation of FAK and c-Src that is specifically dependent on VEGFR2 activation. nih.gov Information regarding the direct effects of this compound on FAK and c-Src activation through other potential pathways remains an area for further investigation.
Influence on Pro-inflammatory Cytokine Production
This compound, a biflavonoid found in plants such as Garcinia dulcis, has demonstrated anti-inflammatory properties, which are characteristic of many flavonoids. The inflammatory response is a complex biological process involving the production of various signaling molecules, among which pro-inflammatory cytokines play a central role. Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are pivotal mediators in initiating and sustaining inflammatory cascades.
Table 1: Pro-inflammatory Cytokines and Their Roles
| Cytokine | Primary Functions in Inflammation |
|---|---|
| TNF-α | Induces fever, apoptosis, and inflammation; stimulates the production of other cytokines. |
| IL-6 | Plays a role in the acute phase response, hematopoiesis, and immune reactions. |
| IL-1β | Mediates inflammatory responses, induces fever, and activates lymphocytes. |
Antioxidative Mechanisms: Reactive Oxygen Species Scavenging and Enhancement of Antioxidant Enzymes
This compound is recognized for its anti-oxidative properties, a common feature among biflavonoids. The primary mechanism of this antioxidant activity is its ability to scavenge reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules generated during normal metabolic processes. When produced in excess, they can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. The chemical structure of this compound, rich in hydroxyl groups, allows it to donate electrons to neutralize these free radicals, thereby mitigating oxidative damage.
In addition to direct ROS scavenging, another crucial aspect of cellular antioxidant defense is the enzymatic system, which includes superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes work in concert to detoxify ROS. While this compound is known to possess antioxidant activity, specific studies detailing its direct effects on enhancing the activity of SOD, CAT, and GPx are limited. However, many polyphenolic compounds are known to upregulate the expression or activity of these protective enzymes, suggesting a potential mechanism by which this compound may exert its antioxidative effects beyond direct scavenging.
Table 2: Key Antioxidant Enzymes
| Enzyme | Function |
|---|---|
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. |
| Glutathione Peroxidase (GPx) | Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. |
Potential Modulation of NF-κB and PI3K/Akt Pathways
The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways. Among the most significant are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are central regulators of inflammation, cell survival, proliferation, and angiogenesis.
While direct modulation of NF-κB by this compound is an area of ongoing research, flavonoids are generally known to inhibit the NF-κB pathway. This pathway is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural compounds.
This compound has been shown to more directly influence pathways that are interconnected with NF-κB and PI3K/Akt, such as the Extracellular signal-regulated kinase (ERK) and Rho GTPase signaling pathways. Research has demonstrated that this compound can inhibit the phosphorylation and activation of kinases in the Raf/MEK/ERK pathway. nih.gov The ERK pathway is a downstream component of the PI3K/Akt cascade and plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound can suppress these cellular processes, which is particularly relevant in its anti-angiogenic and anti-cancer effects.
Furthermore, this compound has been found to inhibit the activation of Rho GTPases, specifically RhoA and Rac1. nih.gov These small signaling G proteins are critical in regulating the actin cytoskeleton, which is essential for cell migration and invasion—processes that are also influenced by the PI3K/Akt pathway.
Mechanistic Insights into Specific Biological Processes in Preclinical Models
Anti-Angiogenic Mechanisms in Endothelial Cell Biology
This compound has demonstrated significant anti-angiogenic properties by targeting key processes in endothelial cells. Angiogenesis, the formation of new blood vessels, is a critical step in tumor growth and metastasis. In preclinical studies using human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit multiple stages of the angiogenic cascade in a dose-dependent manner. nih.gov
Specifically, it inhibits vascular endothelial growth factor (VEGF)-induced cell proliferation, migration, and invasion. nih.gov Furthermore, this compound effectively blocks the formation of capillary-like structures by endothelial cells. nih.gov Mechanistically, these effects are attributed to its ability to inhibit the activation of RhoA and Rac1 GTPases and to suppress the Raf/MEK/ERK signaling pathway, without affecting the activity of the VEGF receptor 2 (VEGFR2) itself. nih.gov
Table 3: Effects of this compound on Angiogenesis in HUVECs
| Angiogenic Process | Effect of this compound |
|---|---|
| Cell Proliferation (VEGF-induced) | Inhibition |
| Cell Migration (VEGF-induced) | Inhibition |
| Cell Invasion (VEGF-induced) | Inhibition |
| Capillary-like Tube Formation | Inhibition |
Anti-Proliferative Mechanisms in Glioblastoma and Prostate Cancer Cell Lines
This compound has shown potential as an anti-proliferative agent in certain cancer cell lines. In studies involving human glioblastoma cells (A172), an extract containing this compound as a principal component exhibited cytotoxic activity and promoted cell cycle arrest at the S and G2/M phases. The mechanism for this was linked to the induction of endoplasmic reticulum (ER) stress, which subsequently led to autophagic cell death.
In the context of prostate cancer, this compound has been shown to inhibit the viability of PC-3 prostate cancer cells. nih.govresearchgate.netaacrjournals.org However, its inhibitory effect on these cancer cells was found to be less potent than its effect on endothelial cell proliferation, with a half-maximal inhibition concentration of over 100 μmol/L for PC-3 cells. nih.govaacrjournals.org This suggests that the primary anti-tumor action of this compound in this context may be more related to its anti-angiogenic effects rather than direct cytotoxicity to the cancer cells. nih.gov One study indicated that this compound treatment led to an accumulation of endothelial cells in the G2/M phase of the cell cycle, thereby arresting their proliferation. aacrjournals.org
Table 4: Anti-Proliferative Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects |
|---|---|---|
| A172 | Glioblastoma | Cytotoxicity, Cell cycle arrest (S and G2/M), Induction of autophagic cell death via ER stress |
| U87, C6 | Glioma | Inhibition of cell proliferation nih.govnih.gov |
| PC-3 | Prostate Cancer | Inhibition of cell viability (less potent than on HUVECs) nih.govaacrjournals.org |
Anti-Atherosclerotic Mechanisms: Inhibition of Vascular Smooth Muscle Cell (VSMC) Migration, Invasion, and Lamellipodium Formation
This compound has been investigated for its potential role in preventing atherosclerosis, a disease characterized by the buildup of plaques in arteries. A key event in the progression of atherosclerosis is the migration and proliferation of vascular smooth muscle cells (VSMCs) from the media to the intima of the vessel wall.
Preclinical studies have shown that this compound can effectively inhibit the migration and invasion of VSMCs. It also prevents the formation of lamellipodia, which are cytoskeletal projections essential for cell motility. The underlying mechanism involves the negative regulation of several migration-related kinases, including Focal Adhesion Kinase (FAK), Src, ERK, and RhoA. By inhibiting these signaling molecules, this compound effectively blocks the migratory response of VSMCs. Notably, these effects were observed without inducing apoptosis or affecting cell cycle progression in VSMCs, suggesting a targeted action on cell migration.
Antiviral Mechanisms: Inhibition of HIV-1 Reverse Transcriptase
This compound, a biflavonoid, is structurally related to a class of compounds that have demonstrated inhibitory effects against the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a critical enzyme for the replication of the virus, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov The inhibition of this enzyme is a key strategy in antiretroviral therapy.
While direct studies on the inhibitory activity of this compound against HIV-1 RT are not extensively detailed in the available research, the mechanisms of related flavonoids provide insight into its potential antiviral action. Flavonoids can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs bind to an allosteric site on the enzyme, a hydrophobic pocket located near the active site of the p66 subunit of HIV-1 RT. nih.govmdpi.com This binding induces a conformational change in the enzyme, which can distort the active site and inhibit the DNA polymerase activity, thereby blocking viral replication. nih.gov
Research on other flavonoids, such as luteolin and apigenin (B1666066), which are structurally similar to the constituent parts of this compound, has shown that they can inhibit the ribonuclease H (RNase H) function of HIV-1 RT, another essential activity for viral replication. nih.gov For instance, luteolin and apigenin have been reported to inhibit RNase H and integrase functions with IC50 values in the micromolar range. nih.gov
It is important to note that while the general class of compounds to which this compound belongs has shown anti-HIV-1 activity, specific inhibitory concentrations (IC50) and detailed kinetic studies for this compound's action on HIV-1 RT are not available in the current body of research.
Anti-Inflammatory Modulatory Effects on Edema and Myeloperoxidase Levels
This compound's potential as an anti-inflammatory agent can be inferred from the known properties of flavonoids in modulating inflammatory responses, such as those observed in carrageenan-induced paw edema models in rodents. This model is widely used to assess the anti-inflammatory activity of new compounds. creative-biolabs.comresearchgate.netmdpi.com The injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), and the infiltration of inflammatory cells, primarily neutrophils. mdpi.complos.orgnih.gov
Myeloperoxidase (MPO) is an enzyme found in the azurophilic granules of neutrophils and is a key marker of neutrophil infiltration into inflamed tissues. plos.orgnih.gov Increased MPO activity in tissues is directly correlated with the number of neutrophils present and is therefore a quantitative measure of inflammation. plos.orgnih.gov The anti-inflammatory activity of a compound can be assessed by its ability to reduce the volume of paw edema and decrease the levels of MPO activity in the inflamed tissue. plos.org
While direct experimental data on the effects of this compound on carrageenan-induced edema and MPO activity are not specifically available, studies on other flavonoids have demonstrated significant reductions in both parameters. Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and by reducing the migration of leukocytes to the site of inflammation. thieme-connect.de Given that this compound is a biflavonoid, it is plausible that it shares these anti-inflammatory properties.
Hypocholesterolemic Mechanisms via Enzyme Inhibition
This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This enzyme catalyzes the conversion of HMG-CoA to mevalonate. The inhibition of HMG-CoA reductase is a primary target for cholesterol-lowering drugs known as statins.
In vitro studies using the catalytic domain of house mouse HMG-CoA reductase have elucidated the kinetic mechanism of this compound's inhibitory action. The research revealed that this compound inhibits the enzyme's activity by competing with the substrate HMG-CoA. In contrast, its inhibitory mechanism is non-competitive with respect to the cofactor NADPH.
The inhibition constants (Ki) for this compound were determined to be 80.87 ± 0.06 µM with respect to HMG-CoA and 103 ± 0.07 µM with respect to NADPH. This suggests that each of the flavonoid subunits of this compound, naringenin (B18129) and luteolin, could occupy the active site of the enzyme, thereby blocking the access of HMG-CoA.
| Compound | Ki with respect to HMG-CoA (µM) | Ki with respect to NADPH (µM) | Type of Inhibition (vs. HMG-CoA) | Type of Inhibition (vs. NADPH) |
|---|---|---|---|---|
| This compound | 80.87 ± 0.06 | 103 ± 0.07 | Competitive | Non-competitive |
Anti-Glycation Activity
Advanced glycation end products (AGEs) are formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. nih.gov The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes and its complications. nih.govbenthamscience.com Polyphenolic compounds, including flavonoids, are known to inhibit the formation of AGEs through various mechanisms. benthamscience.commdpi.com
The anti-glycation activity of flavonoids is attributed to several mechanisms, including their antioxidant and metal-chelating properties, as well as their ability to trap intermediate dicarbonyl compounds like methylglyoxal (B44143) (MGO), a highly reactive byproduct of glycolysis. nih.govbenthamscience.com The structural features of flavonoids, such as the number and position of hydroxyl groups, play a significant role in their anti-glycation potential. mdpi.com
Inhibition of Nitric Oxide Production
Flavonoids have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. nih.gov The inhibitory mechanism often involves the downregulation of iNOS gene expression rather than direct inhibition of the enzyme's activity. nih.gov
Although direct data on this compound's inhibition of NO production is limited, one of its constituent flavonoids, luteolin, has demonstrated potent inhibitory activity. Studies have shown that luteolin inhibits NO production in LPS-stimulated RAW 264.7 cells with an IC50 value of 17.1 µM. nih.gov The structural characteristics of flavonoids, particularly the presence of hydroxyl groups on the A and B rings, are crucial for this inhibitory activity. nih.gov Given that this compound is a dimer containing a luteolin moiety, it is expected to exhibit similar inhibitory effects on nitric oxide production.
| Compound | IC50 (µM) |
|---|---|
| Luteolin | 17.1 |
Preclinical Research Models and Experimental Methodologies
In Vitro Cellular and Biochemical Assays
In vitro studies are fundamental to understanding the direct effects of morelloflavone on biological systems. These assays utilize cultured cells and isolated biochemical components to observe the compound's influence on specific physiological and pathological processes.
This compound has been extensively evaluated for its effects on processes critical to angiogenesis and cancer progression, such as cell proliferation, migration, and invasion, using various cell lines as models.
Human Umbilical Vein Endothelial Cells (HUVECs): Research shows that this compound can inhibit key steps in angiogenesis. In HUVECs, it has been demonstrated to inhibit vascular endothelial growth factor (VEGF)-induced cell proliferation, migration, invasion, and the formation of capillary-like structures in a dose-dependent manner nih.govnih.gov. These assays, including wound-healing migration tests and transwell invasion assays, reveal that this compound can significantly impede the chemotactic motility of endothelial cells, a critical process for the formation of new blood vessels nih.gov.
Prostate Cancer Cells (PC-3): In the context of cancer, this compound has been shown to inhibit the viability of PC-3 prostate cancer cells nih.govresearchgate.net. Studies using xenograft mouse models with PC-3 cells further demonstrated that this compound can inhibit tumor growth by targeting angiogenesis nih.govnih.gov.
Glioma Cells (U87 and C6): The anti-proliferative effects of this compound have also been observed in glioma cell lines. Research indicates that this compound isolated from the Gambooge tree trunk inhibited the growth of U87 and C6 glioma cells researchgate.net.
Vascular Smooth Muscle Cells (VSMCs): Beyond endothelial and cancer cells, this compound has been found to be a potent inhibitor of VSMC migration and invasion. Scratch wound and invasion assays have shown that the compound robustly inhibits the movement of these cells, a key factor in the development of neointimal hyperplasia following vascular injury nih.gov.
| Cell Line | Assay Type | Key Research Findings | Citation |
|---|---|---|---|
| HUVECs | Proliferation, Migration, Invasion, Tube Formation | Inhibited VEGF-induced proliferation, migration, invasion, and capillary-like tube formation in a dose-dependent manner. | nih.govnih.gov |
| PC-3 | Cell Viability, Tumor Growth (in vivo) | Inhibited cell viability and suppressed tumor growth and angiogenesis in xenograft models. | nih.govnih.govresearchgate.net |
| U87, C6 | Cell Growth | Inhibited the growth of glioma cells. | researchgate.net |
| VSMCs | Migration, Invasion | Robustly inhibited migration and invasion, preventing the formation of lamellipodia. | nih.gov |
The inhibitory effect of this compound on specific enzymes is a key area of investigation. Enzyme kinetic analyses using recombinant enzymes or cell lysates help to define the mechanism of inhibition.
HMG-CoA Reductase: this compound has been identified as a notable inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway dovepress.com. Kinetic studies performed with the catalytic domain of this enzyme revealed a dual mechanism of inhibition. This compound acts as a competitive inhibitor with respect to the substrate HMG-CoA, with an inhibition constant (K₁) of 80.87 ± 0.06 µM. Concurrently, it exhibits noncompetitive inhibition towards the cofactor NADPH, with a Kᵢ of 103 ± 0.07 µM .
| Enzyme | Substrate/Cofactor | Inhibition Type | Inhibition Constant (Kᵢ) | Citation |
|---|---|---|---|---|
| HMG-CoA Reductase | HMG-CoA | Competitive | 80.87 ± 0.06 µM | |
| NADPH | Noncompetitive | 103 ± 0.07 µM |
While direct binding assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for this compound are not extensively detailed in the available literature, its molecular interactions are primarily inferred from kinetic studies and computational models. The competitive inhibition of HMG-CoA reductase, for example, strongly suggests a direct interaction with the enzyme's active site, specifically the HMG-CoA binding pocket researchgate.net. These enzymatic assays provide functional evidence of direct molecular engagement, which is further explored through in silico methods.
This compound's capacity to neutralize reactive oxygen species (ROS) has been quantified using several standard antioxidant assays. These biochemical tests measure the ability of a compound to scavenge stable free radicals.
DPPH, ABTS, and ORAC Assays: In comparative studies, this compound has demonstrated potent antioxidant effects. It exhibited strong radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays . The results from these assays collectively indicate that this compound is a highly effective antioxidant.
| Assay | Antioxidant Activity (µmol Trolox Equivalents/100 g) | Citation |
|---|---|---|
| DPPH | 58,697 ± 6,944 | |
| ABTS | 209,216 ± 11,723 | |
| ORAC | 293,842 ± 22,026 |
In Silico Computational Modeling and Simulation
Computational methods, including molecular docking and dynamics simulations, provide valuable insights into the molecular interactions between this compound and its protein targets, complementing experimental data.
Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to a target protein.
HMG-CoA Reductase: In silico studies have explored the interaction between this compound and HMG-CoA reductase. These models show that this compound fits into the HMG-binding pocket of the enzyme, which corroborates the experimental finding of competitive inhibition researchgate.net. The analysis revealed that the luteolin (B72000) subunit of this compound is buried within a hydrophobic pocket, forming hydrogen bonds with key amino acid residues such as Asn755, Glu665, Ser684, Cys561, and Asp690 researchgate.net. The binding pose was found to be comparable to that of statins researchgate.net.
Other Enzymes: Docking studies have also been performed for other enzymes, including α-amylase, aldose reductase, and acetylcholinesterase. These simulations suggest that this compound can be well-accommodated within the active sites of these proteins, with its relatively large structure permitting an efficient blockage that hinders substrate access. A consistent finding across these targets was the formation of stable π-π interactions between this compound and the proteins researchgate.net.
| Protein Target | Key Findings from In Silico Analysis | Citation |
|---|---|---|
| HMG-CoA Reductase | Occupies the HMG-binding pocket; forms hydrogen bonds with Asn755, Glu665, Ser684, Cys561, Asp690. Binding pose is comparable to statins. | researchgate.net |
| α-Amylase, Aldose Reductase, Acetylcholinesterase | Well-accommodated in the active site, blocking substrate access. Forms consistent π–π interactions with the proteins. | researchgate.net |
Virtual Screening and Pharmacophore Modeling
In the effort to identify and understand the molecular targets of this compound, computational methods like virtual screening and pharmacophore modeling have been utilized. creative-biolabs.comsemanticscholar.orgnih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net These in silico techniques allow researchers to predict the interaction between a small molecule, such as this compound, and a protein target. creative-biolabs.comsemanticscholar.org Pharmacophore modeling, in particular, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. nih.govfrontiersin.org
Computational studies have explored the binding capacity of this compound and its derivatives with various enzymes. For instance, in silico experiments have been conducted to determine the interaction and inhibitory potential of this compound on targets like HMG-CoA reductase. creative-biolabs.com These models predicted that this compound could occupy the HMG-binding pocket on the enzyme, thereby blocking substrate access, a finding that aligns with previous in vitro experimental results. creative-biolabs.com Such computational approaches are valuable for screening large databases of natural compounds to identify potential leads and for providing insights into the molecular basis of a compound's observed biological activities before moving to more complex biological systems. nih.govresearchgate.net
In Vivo Animal Models for Mechanistic Studies
To understand the physiological effects and mechanisms of action of this compound in a complex biological system, various in vivo animal models have been employed. These models are crucial for translating in vitro findings into a more clinically relevant context. nih.gov
The anti-tumor potential of this compound has been investigated using xenograft models, where human cancer cells are implanted into immunocompromised animals.
Prostate Cancer: In one study, human prostate cancer cells (PC-3) were used to establish a xenograft mouse tumor model. The results demonstrated that this compound administration inhibited both tumor growth and tumor angiogenesis in vivo. This suggests that the compound's anti-tumorigenic effect is mediated, at least in part, by its ability to target the formation of new blood vessels that supply the tumor.
Glioma: The anti-tumoral activity of this compound has also been assessed in a rat glioma C6 cell xenograft model. This model was used to verify the inhibitory activity of biflavonoid substances on xenograft tumor cells, with results indicating that this compound demonstrated a certain level of antitumor activity.
Table 1: Tumor Xenograft Model Findings for this compound
| Cancer Type | Model | Key Finding | Reference |
|---|---|---|---|
| Prostate Cancer | PC-3 Xenograft Mouse Model | Inhibited tumor growth and tumor angiogenesis. | |
| Glioma | C6 Xenograft Rat Model | Demonstrated antitumor activity. |
To investigate the anti-atherosclerotic properties of this compound, researchers have utilized the Ldlr−/−Apobec1−/− mouse model. This specific strain is deficient in both the low-density lipoprotein receptor (Ldlr) and the apolipoprotein B mRNA editing enzyme catalytic polypeptide 1 (Apobec1), leading to markedly elevated LDL cholesterol levels and the development of robust atherosclerosis, making it a scientifically rigorous model for human familial hypercholesterolemia.
In studies using these mice, oral therapy with this compound for 8 months resulted in a significant reduction in atherosclerotic areas in the aortae. Mechanistic investigations found that this compound decreased the presence of vascular smooth muscle cells (VSMCs) within the atherosclerotic lesions. Notably, this anti-atherosclerotic effect was achieved without altering plasma lipid profiles.
The effect of this compound on vascular restenosis, a common complication of procedures like angioplasty, has been studied using models of arterial injury. A key model involves the mechanical denudation of the endothelium in the mouse carotid artery, which induces neointimal hyperplasia—a thickening of the innermost layer of the blood vessel due to the migration and proliferation of vascular smooth muscle cells (VSMCs).
In this model, oral administration of this compound was found to significantly decrease the degree of neointimal hyperplasia. Mechanistic studies at the cellular and tissue levels revealed that this effect was not due to an impact on cell cycle progression or apoptosis. Instead, this compound was shown to block the injury-induced neointimal formation by robustly inhibiting the migration of VSMCs from the media to the intima. This inhibitory action on VSMC migration was linked to its negative regulatory effects on several migration-related kinases.
The anti-inflammatory properties of this compound have been evaluated in established animal models of acute inflammation.
TPA-Induced Ear Inflammation: The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation model in mice is used to assess the anti-inflammatory activity of compounds applied topically. This compound has been shown to have potent inhibitory effects in this model, demonstrating its anti-inflammatory action in the skin.
The cardiovascular effects of this compound have been further explored in models of hypertension. The two-kidneys-one-clip (2K1C) hypertensive rat model is a well-established system for studying renovascular hypertension.
In studies using 2K1C rats, this compound demonstrated both diuretic and hypotensive effects. When administered to these hypertensive rats, this compound significantly lowered the mean arterial pressure and increased renal blood flow and urine flow rate compared to a vehicle control. These findings suggest that the compound can correct impairments in renal blood flow and electrolyte excretion associated with this model of hypertension.
Table 2: Summary of In Vivo Animal Models for this compound
| Model Type | Specific Model | Pathology Studied | Key Finding | Reference |
|---|---|---|---|---|
| Atherosclerosis | Ldlr−/−Apobec1−/− Mice | Atherosclerosis | Reduced atherosclerotic areas by limiting VSMC presence in lesions. | |
| Vascular Injury | Endothelium-denuded Mouse Carotid Artery | Neointimal Formation / Restenosis | Blocked neointimal hyperplasia by inhibiting VSMC migration. | |
| Inflammation | TPA-Induced Ear Inflammation (Mice) | Skin Inflammation | Potent inhibition of ear inflammation. | |
| Hypertension | Two-Kidneys-One-Clip (2K1C) Hypertensive Rat | Renovascular Hypertension | Lowered arterial pressure; increased renal blood flow and urine output. |
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Detection, Quantification, and Purity Assessment
Chromatography is fundamental to the analysis of Morelloflavone, enabling its separation from complex matrices found in natural products. Various chromatographic methods offer different levels of resolution and sensitivity, tailored to specific analytical goals.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like this compound due to its high resolution and quantitative capabilities. anjs.edu.iq Reversed-phase (RP-HPLC) is the most common mode used for separating phenolic compounds. In this setup, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. researchgate.netembrapa.br
The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. A typical mobile phase system consists of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). embrapa.brub.edu
Detection is commonly performed using Ultraviolet (UV) or Photodiode Array (PDA) detectors. anjs.edu.iq A PDA detector has the advantage of acquiring the entire UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. embrapa.br For this compound, detection is often set at specific wavelengths based on its UV absorbance maxima; a wavelength of 280 nm has been successfully used for its detection. researchgate.net The method can be validated according to International Conference on Harmonization (ICH) guidelines to ensure its linearity, precision, accuracy, and robustness for reliable quantification. researchgate.net
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | PDA/UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid analytical technique used for the qualitative analysis of this compound in extracts. wisc.edu It is particularly useful for monitoring reaction progress or for the initial screening of plant extracts. wisc.edu The technique separates compounds based on their differential partitioning between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action. wisc.edu
For flavonoids, the most common stationary phase is silica (B1680970) gel (a polar adsorbent), which is used in normal-phase (NP) chromatography. chromatographyonline.com The mobile phase is a less polar solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to achieve optimal separation. srce.hr The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic for a compound under specific conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparison with a standard. libretexts.org After development, the spots are visualized, often under UV light or by using a staining reagent. wisc.edu
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase (Solvent System) | Toluene : Ethyl Acetate : Formic Acid (e.g., in a 5:4:1 v/v/v ratio) |
| Application | Spots of the extract and this compound standard applied to the baseline |
| Development | In a saturated chromatography chamber until the solvent front reaches a predetermined height |
| Visualization | Under UV light (254 nm and/or 365 nm) or by spraying with a suitable reagent (e.g., Natural Product-Polyethylene Glycol reagent) |
| Identification | Comparison of the Rf value of the spot in the sample with that of the this compound standard |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. anjs.edu.iqnih.gov This hybrid technique is invaluable for identifying and characterizing this compound, especially in complex biological or plant matrices where it may be present at low concentrations. nih.gov
After chromatographic separation, typically using RP-HPLC as described above, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) of the analyte. nih.gov The negative ion mode is often more selective and sensitive for the analysis of flavonoids. mdpi.com
In the tandem mass spectrometer (e.g., a triple quadrupole or ion trap), the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments). nih.gov The fragmentation pattern is like a fingerprint for the molecule, providing significant structural information. For biflavonoids like this compound, key fragmentations include the cleavage of the interflavanoid bond and retro-Diels-Alder (RDA) reactions that break the C-rings of the individual flavonoid units. nih.govmdpi.com
Spectroscopic Techniques for Structural Elucidation and Confirmation
While chromatography is excellent for separation and quantification, spectroscopic techniques are required for the unambiguous determination of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is typically employed.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. scielo.br The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. scielo.br
2D NMR: Two-dimensional NMR experiments reveal correlations between different nuclei, which is essential for assembling the molecular structure. youtube.com
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). This helps to establish spin systems within the molecule, such as the aromatic rings and the heterocyclic C-ring of each flavonoid unit. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached proton signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for flavonoids. It shows correlations between protons and carbons over two or three bonds (²J and ³J). scielo.br These long-range correlations are critical for connecting different fragments of the molecule and, in the case of this compound, for unambiguously determining the linkage point between the two flavonoid moieties. researchgate.net
| NMR Experiment | Information Obtained for this compound Structure |
|---|---|
| ¹H NMR | Identifies chemical shifts and coupling patterns for all protons, distinguishing aromatic protons on the A, B, and E rings from the aliphatic protons on the C-ring. |
| ¹³C NMR | Identifies the chemical shifts for all 30 carbon atoms, including the carbonyl carbons (C-4, C-4''), quaternary carbons, and protonated carbons. |
| COSY | Confirms proton-proton connectivities within each aromatic ring and the C-ring of the flavanone (B1672756) unit. |
| HSQC/HMQC | Assigns each protonated carbon by correlating it to its directly attached proton(s). |
| HMBC | Establishes the overall connectivity of the molecule by showing long-range H-C correlations. Crucially, it confirms the C-3 to C-8'' linkage between the flavanone and flavone (B191248) units. |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. thermofisher.com This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound. mdpi.com For this compound (C₃₀H₂₀O₁₁), HRMS can confirm this formula by matching the experimentally measured exact mass with the theoretically calculated mass. nih.gov
Advanced Purity and Identity Validation Methods in Research Studies
In the scientific investigation of this compound, establishing the purity and confirming the chemical identity of the isolated or synthesized compound is a critical prerequisite for accurate biological and chemical studies. Researchers employ a suite of advanced analytical and characterization methodologies to meet these rigorous standards. These techniques, often used in combination, provide comprehensive data on the compound's structure, composition, and level of purity. The validation process relies heavily on chromatographic and spectroscopic methods, which offer high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. In research settings, HPLC is used to separate this compound from a complex mixture, allowing for its quantification and the detection of any impurities. A common approach involves using a reversed-phase column, such as an ODS-2 column, with a mobile phase consisting of a mixture of acetonitrile and acidified water (e.g., 1% acetic acid). Detection is typically carried out using a UV-Vis detector, with the absorbance monitored at a specific wavelength where this compound exhibits a strong response, such as 289 nm, to confirm a purity level often exceeding 94%.
For unambiguous identity confirmation and detailed structural elucidation, a combination of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. mdpi.comuvic.ca Mass spectrometry provides precise information about the molecular weight and elemental composition of this compound. pacificbiolabs.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula (C₃₀H₂₀O₁₁ for this compound). nih.gov Fragmentation patterns observed in the mass spectrum offer further clues about the compound's structure. semanticscholar.org
NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HSQC, and HMBC), provides detailed information about the connectivity of atoms within the this compound molecule. mdpi.com These experiments allow researchers to map out the complete chemical structure, confirming the arrangement of the flavonoid moieties and the stereochemistry of chiral centers. uvic.ca
Other spectroscopic methods also play a supporting role in the characterization of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy can help identify the class of the compound based on its absorption spectrum, which is characteristic of the flavonoid structure. researchgate.net Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are key features of the this compound structure. uvic.caresearchgate.net
The collective data from these advanced analytical methods provide a robust validation of the purity and identity of this compound, ensuring the reliability and reproducibility of subsequent research findings.
Table 1: Advanced Analytical and Characterization Methodologies for this compound
| Methodology | Purpose | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Retention time, peak purity, and percentage purity of the compound. |
| High-Resolution Mass Spectrometry (HRMS) | Identity Confirmation & Formula Determination | Precise molecular weight and elemental composition. pacificbiolabs.comsemanticscholar.org |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation patterns that help to deduce the structure. ccsenet.org |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Information about the number, environment, and connectivity of hydrogen atoms. uvic.ca |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Information about the carbon skeleton of the molecule. uvic.ca |
| 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) | Detailed Structural Elucidation | Atom-to-atom connectivity within the molecule. mdpi.com |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Preliminary Identification | Characteristic absorption maxima related to the conjugated system of the flavonoid structure. researchgate.net |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups such as hydroxyls and carbonyls. researchgate.net |
Future Research Directions and Translational Potential in Chemical Biology
Exploration of Novel Molecular Targets and Signaling Pathways
Morelloflavone exerts its biological effects by modulating a variety of molecular targets and signaling pathways. A primary area of its activity is in the inhibition of tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to a tumor. aacrjournals.org Research has shown that this compound targets Rho GTPases, specifically RhoA and Rac1, and the extracellular signal-regulated kinase (ERK) signaling pathway. aacrjournals.orgcymitquimica.comtargetmol.com By inhibiting these key regulators, this compound effectively suppresses vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells. aacrjournals.org
Beyond its anti-angiogenic effects, this compound has been identified as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov This discovery highlights its potential as a hypocholesterolemic agent. nih.gov The compound competes with the substrate HMG-CoA, with studies showing that both of its flavonoid subunits, naringenin (B18129) and luteolin (B72000), contribute to this inhibitory activity. nih.gov Furthermore, this compound has demonstrated anti-inflammatory properties by inhibiting phospholipase A2 (PLA2) and scavenging reactive oxygen species (ROS). It has also shown potential as an inhibitor of the mitotic kinesin Eg5, a protein crucial for cell division, suggesting its utility in cancer therapy. researchgate.netresearchgate.net
Table 1: Key Molecular Targets and Signaling Pathways of this compound
| Target/Pathway | Biological Effect | Mechanism of Action | References |
| Rho GTPases (RhoA, Rac1) | Inhibition of Tumor Angiogenesis | Depresses activation, inhibiting endothelial cell motility and migration. | aacrjournals.org |
| ERK Signaling Pathway | Inhibition of Tumor Angiogenesis | Interferes with the Raf/MEK/ERK pathway, suppressing endothelial cell responses to VEGF. | aacrjournals.orgpnfs.or.kr |
| HMG-CoA Reductase | Hypocholesterolemic Activity | Competitively inhibits the enzyme, blocking cholesterol biosynthesis. | nih.gov |
| Phospholipase A2 (PLA2) | Anti-inflammatory Activity | Inhibits enzyme activity, reducing the production of pro-inflammatory mediators. | |
| Mitotic Kinesin Eg5 | Antitumor Activity | Inhibits ATPase and microtubule-gliding activities, leading to mitotic arrest. | researchgate.netresearchgate.net |
Rational Design and Synthesis of Advanced Analogues with Enhanced Bioactivity
The development of this compound analogues presents a promising avenue for enhancing its therapeutic potential. Rational drug design, aided by computational modeling, can be employed to create derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comacs.org For instance, the synthesis of semisynthetic derivatives has been explored to generate novel inhibitors of cysteine and serine proteases. academicjournals.org
The process of creating advanced analogues often involves modifying the core biflavonoid structure. Techniques such as the coupling of coumalic acid with various amines have been used to synthesize new compounds with potential biological activity. mdpi.com In silico structure-activity relationship (SAR) studies can then be used to predict the binding affinities of these new molecules to their targets, guiding the selection of the most promising candidates for further development. researchgate.netacs.org The goal is to produce analogues that not only retain the beneficial activities of this compound but also possess superior characteristics for therapeutic use.
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Elucidation
To fully understand the complex biological effects of this compound, its study must be integrated with systems biology and various "omics" technologies. frontiersin.orgfrontiersin.org These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by the compound within a biological system. nih.govnih.gov
Systems biology allows for the mapping of the intricate networks of interactions between genes, proteins, and metabolites that are affected by this compound. researchgate.net For example, transcriptomic analysis can reveal changes in gene expression in response to this compound treatment, while proteomics can identify the proteins whose levels or post-translational modifications are altered. nih.gov This multi-omics data can then be integrated to construct comprehensive models of this compound's mechanism of action, uncovering previously unknown targets and pathways. researchgate.net Such an approach is crucial for a complete understanding of its pleiotropic effects and for identifying potential biomarkers for its activity. nih.gov
Challenges and Opportunities in the Preclinical Development of this compound-Based Research Agents
The translation of this compound from a promising natural product to a clinically useful research agent or therapeutic is not without its challenges. A significant hurdle in preclinical development is the identification of suitable animal models that can accurately predict the compound's efficacy and safety in humans. frontiersin.org The complexity of the diseases that this compound could potentially target, such as cancer, requires robust and relevant preclinical models. mdpi.com
Despite these challenges, there are considerable opportunities. This compound's low cytotoxicity at concentrations where it exhibits significant anti-angiogenic effects is a major advantage. aacrjournals.org This suggests a favorable therapeutic window, a critical attribute for any potential drug candidate. aacrjournals.orgfrontiersin.org Furthermore, its multi-target nature, while posing a challenge for mechanistic studies, also presents an opportunity. A compound that can modulate multiple pathways involved in a disease process may be more effective than a highly specific, single-target agent. mdpi.com Continued research into its various biological activities, coupled with advances in drug delivery and formulation, will be key to overcoming the challenges and realizing the full translational potential of this compound.
Q & A
Q. What validated methodologies are recommended for isolating and purifying morelloflavone from Garcinia species?
this compound is typically isolated via solvent extraction and chromatographic techniques. Dried G. dulcis leaves are powdered, extracted with acetone, and fractionated using hexane and dichloromethane. Final purification employs silica gel column chromatography with a dichloromethane-acetone gradient. Purity (>94%) is confirmed via HPLC with an ODS-2 column, acetonitrile/1% acetic acid mobile phase (45:55 v/v), and UV detection at 289 nm .
Q. Which analytical techniques are critical for confirming this compound’s structural identity and purity?
Key methods include:
- TLC for fraction monitoring during purification.
- HPLC-PDA for quantifying purity (94.3% in G. dulcis extracts) .
- Flow cytometry with propidium iodide staining to assess cell cycle effects (G1/S/G2-M phases) . Structural confirmation relies on spectral data matching to authenticated standards and molecular docking studies (e.g., ER-α/HER-2 targets) .
Advanced Research Questions
Q. How does this compound inhibit vascular smooth muscle cell (VSMC) migration without inducing cytotoxicity?
Mechanistically, this compound (1–10 μM) suppresses VSMC migration by blocking lamellipodium formation and downregulating FAK, Src, ERK, and RhoA kinases. Methodologically, this is demonstrated via:
- Scratch wound assays : Quantifying migration indices (cells/mm²) under serum stimulation .
- Boyden chamber assays : Measuring chemotactic invasion toward SMGS gradients .
- Confocal microscopy : Visualizing actin cytoskeleton remodeling (Alexa Fluor 568-phalloidin staining) . No cytotoxicity is observed at ≤10 μM (MTT assay; P = 0.071) .
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects on VSMC proliferation?
At ≤10 μM, this compound does not alter BrdU incorporation (S-phase) or cell cycle distribution (P = 0.079). However, 100 μM reduces BrdU labeling (P < 0.001) and induces G1 arrest. To address this discrepancy:
- Use flow cytometry with PI staining to differentiate cytostatic vs. cytotoxic effects .
- Validate dose thresholds via dose-response curves (0–100 μM) in proliferation assays .
- Confirm apoptosis absence via DNA fragmentation assays (TUNEL staining) .
Q. What experimental designs are optimal for evaluating this compound’s efficacy in vivo, particularly in restenosis models?
- Mouse carotid artery injury model : Measure neointimal hyperplasia (intimal area, IA) post-ligation. Administer oral this compound (e.g., 50–200 mg/kg BW) for 8–12 weeks .
- Serum pharmacokinetics : Quantify circulating levels via HPLC with a C-18 column and acetonitrile gradient (LOD = 1.06 μM) .
- Histopathological analysis : Use Ki-67 (proliferation) and p-ERK staining to correlate molecular mechanisms with phenotypic outcomes .
Q. How can computational approaches enhance understanding of this compound’s multi-target mechanisms?
- Molecular docking : Simulate binding to ER-α (PDB:3ERD), ER-β (PDB:1QKM), and HER-2 (PDB:3PP0) to identify interaction hotspots .
- ADMET prediction : Assess bioavailability and toxicity profiles using in silico tools .
- Kinase activity assays : Validate computational predictions via phospho-specific Western blotting (e.g., p-FAK, p-Src) .
Methodological Considerations
- Statistical rigor : Use ANOVA with Tukey’s post-hoc tests for multi-group comparisons and Pearson’s correlation for dose-response relationships .
- Data interpretation : Distinguish between direct kinase inhibition and downstream signaling effects using selective inhibitors (e.g., FAK inhibitor Y15) .
- Reproducibility : Standardize extraction protocols (e.g., G. dulcis vs. G. cowa) to account for interspecies variability in flavonoid content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
